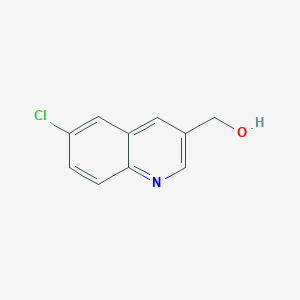

(6-Chloroquinolin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(6-chloroquinolin-3-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-5,13H,6H2 |

InChI Key |

GTDWETNQAOSZPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloroquinolin 3 Yl Methanol and Its Analogs

Strategic Approaches to the Synthesis of (6-Chloroquinolin-3-yl)methanol)

The synthesis of this compound is not a trivial process and is typically achieved by first constructing a suitably substituted quinoline (B57606) ring, followed by modifications to introduce the required functional groups at the C-3 and C-6 positions.

The quinoline framework is a vital scaffold in medicinal chemistry, leading to the development of numerous synthetic protocols for its construction. rsc.org Historically, classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been the cornerstone of quinoline preparation. rsc.org These methods, while effective, often require harsh conditions.

Modern synthetic chemistry has ushered in an era of more efficient and environmentally benign approaches. acs.org Recent advancements focus on transition-metal-catalyzed reactions, C-H bond activation, and oxidative annulation strategies. mdpi.comrsc.org These methods offer greater precision and functional group tolerance, expanding the chemical space available for quinoline derivatives. rsc.orgrsc.org For instance, rhodium-catalyzed ortho-C–H bond activation provides a pathway for creating substituted quinoline carboxylates, which can be precursors for further functionalization. mdpi.com The functionalization of the quinoline ring is a transformative strategy that allows for the precise and selective introduction of diverse functional groups, significantly enhancing the pharmacological profile of the resulting derivatives. rsc.orgrsc.org

Comparison of Quinoline Core Synthesis Methods

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | Good yields, readily available starting materials. | Limited regioselectivity with unsymmetrical ketones. | rsc.org |

| Skraup Synthesis | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. | One-pot synthesis from simple precursors. | Harsh reaction conditions, often violent. | rsc.org |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. | Versatile, allows for a wide range of substituents. | Can produce mixtures of products. | rsc.org |

| C-H Activation/Annulation | Transition-metal-catalyzed cyclization reactions to form the quinoline ring. | High atom economy, high regioselectivity, mild conditions. | Requires specific catalysts and directing groups. | mdpi.com |

Introducing a methanol (B129727) group at the C-3 position of the 6-chloroquinoline (B1265530) core is typically achieved through a two-step sequence. The high local nucleophilic indices at the C-3 position of the quinoline ring make it a prime target for certain functionalization reactions. rsc.org

A common and effective strategy involves the introduction of a carbonyl group, such as an aldehyde or an ester, at the C-3 position, which is then reduced to the corresponding alcohol. For example, a 6-chloroquinoline-3-carbaldehyde intermediate can be synthesized, which is then subjected to reduction. A standard laboratory procedure for this transformation is the use of a reducing agent like sodium borohydride. This method was successfully employed in the synthesis of the related compound, (2-Chloro-6-methylquinolin-3-yl)methanol, where 2-chloro-6-methylquinoline-3-carbaldehyde was reduced to the desired methanol derivative. nih.gov This approach is widely applicable due to the mild conditions and high efficiency of the reduction step.

Achieving regioselective chlorination at the C-6 position is most reliably accomplished by incorporating the chlorine atom into one of the starting materials before the quinoline ring is formed. This pre-functionalization strategy avoids issues with regioselectivity that can arise from direct chlorination of the quinoline scaffold.

A prime example of this approach is the use of 4-chloroaniline as a precursor in a classical quinoline synthesis. For instance, reacting 4-chloroaniline with glycerol in a Skraup-type reaction directly yields 6-chloroquinoline. chemicalbook.com This ensures the chlorine atom is placed exclusively at the desired C-6 position. Similarly, 4-chloroaniline can be used in other cyclization reactions, such as the Doebner-von Miller or Friedländer synthesis, to construct the 6-chloroquinoline core with perfect regioselectivity. rsc.org While direct C-H halogenation techniques for quinolines are being developed, they often target other positions, such as C-5 and C-7, making the use of chlorinated starting materials the most straightforward and common method for synthesizing 6-chloro-substituted quinolines. rsc.orgrsc.org

Synthetic Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is an invaluable tool for understanding reaction mechanisms, metabolic pathways, and the fate of molecules in biological systems. For this compound, the introduction of isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) at specific positions can provide crucial insights. While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, strategies can be extrapolated from research on related quinoline derivatives.

Deuterium Labeling:

Deuterium labeling is a common approach for mechanistic studies. Several strategies could be employed for the selective deuteration of this compound.

Catalytic Hydrogen-Deuterium (H-D) Exchange: Transition metal catalysts, such as palladium, platinum, or ruthenium, can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O or deuterated solvents. For quinoline derivatives, palladium-on-carbon (Pd/C) has been used to catalyze H-D exchange, often at positions activated by the nitrogen atom or other substituents. For this compound, this could potentially lead to deuteration at the C2, C4, and C8 positions of the quinoline ring. The specific conditions, including the choice of catalyst, solvent, temperature, and pressure, would need to be optimized to achieve the desired labeling pattern.

Acid-Catalyzed Exchange: Deuterated acids, such as deuterated acetic acid (CH₃COOD) or trifluoroacetic acid-d (TFA-d), can be used to promote deuterium exchange at specific sites. For instance, studies on other quinolones have shown that heating in the presence of CH₃COOD can lead to deuteration at the methyl group at the 2-position. nih.gov This suggests that the hydroxyl group of the methanol moiety in this compound could be a site for acid-catalyzed H-D exchange. Furthermore, acidic conditions might also facilitate exchange at certain positions on the quinoline ring, although this would require careful investigation to ensure selectivity.

Reduction of a Labeled Precursor: A highly specific method for introducing deuterium at the methanol carbon would involve the reduction of the corresponding aldehyde, 6-chloroquinoline-3-carbaldehyde, using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) are common reagents for this purpose. This approach would yield (6-chloroquinolin-3-yl)(dideuterio)methanol, with two deuterium atoms specifically attached to the carbon of the methanol group.

Carbon-13 and Nitrogen-15 Labeling:

The incorporation of ¹³C or ¹⁵N would require the synthesis to start from commercially available labeled precursors.

¹³C-Labeling: To introduce a ¹³C label into the methanol group, one could start with a ¹³C-labeled formylating agent in the Vilsmeier-Haack reaction to produce ¹³C-labeled 6-chloroquinoline-3-carbaldehyde, which would then be reduced to the desired labeled methanol. Labeling of the quinoline ring itself would necessitate starting with a ¹³C-labeled aniline or a labeled precursor for the three-carbon unit in the quinoline ring synthesis.

¹⁵N-Labeling: The incorporation of ¹⁵N would involve using a ¹⁵N-labeled aniline as a starting material for the synthesis of the 6-chloroquinoline ring system.

The choice of labeling strategy and the position of the isotopic label would be dictated by the specific mechanistic question being investigated. For example, to study the mechanism of an oxidation reaction at the methanol group, deuterium labeling at this position would be highly informative.

Table 1: Potential Isotopic Labeling Strategies for this compound

| Isotope | Labeling Position | Potential Method | Reagents |

| Deuterium (D) | C2, C4, C8 of quinoline ring | Catalytic H-D Exchange | Pd/C, D₂O |

| Deuterium (D) | Methanol group (hydroxyl) | Acid-catalyzed exchange | CH₃COOD |

| Deuterium (D) | Methanol group (carbon-bound) | Reduction of aldehyde | NaBD₄ or LiAlD₄ |

| Carbon-13 (¹³C) | Methanol carbon | Synthesis from labeled precursor | ¹³C-labeled formylating agent |

| Nitrogen-15 (¹⁵N) | Quinoline nitrogen | Synthesis from labeled precursor | ¹⁵N-labeled aniline |

Scalable Synthesis Protocols for Research and Development Applications

The development of scalable synthesis protocols is crucial for providing sufficient quantities of this compound for extensive research and development activities. A robust and scalable synthesis should be efficient, cost-effective, and safe. The synthesis of this compound can be approached in two main stages: the formation of the 6-chloroquinoline-3-carbaldehyde precursor and its subsequent reduction.

Synthesis of 6-Chloroquinoline-3-carbaldehyde:

A common and scalable method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. ijsr.net This reaction typically involves the treatment of an appropriate acetanilide with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

For the synthesis of 6-chloroquinoline-3-carbaldehyde, the starting material would be 4'-chloroacetanilide. The reaction proceeds through the formation of a chloro-iminium salt (the Vilsmeier reagent), which then acts as a formylating agent and facilitates the cyclization to form the quinoline ring system.

Key Parameters for Scalable Synthesis:

Reagent Stoichiometry: Careful control of the molar ratios of the acetanilide, POCl₃, and DMF is essential for optimizing the yield and minimizing side products.

Temperature Control: The Vilsmeier-Haack reaction is often exothermic, and maintaining a controlled temperature profile is critical for safety and product quality on a larger scale.

Work-up and Purification: The work-up procedure typically involves quenching the reaction mixture with ice water and then neutralizing it. The crude product is often a solid that can be collected by filtration. Purification can be achieved by recrystallization from a suitable solvent.

Reduction of 6-Chloroquinoline-3-carbaldehyde:

The reduction of the aldehyde to the corresponding primary alcohol is a standard transformation in organic synthesis. For scalable applications, the choice of reducing agent is important.

Sodium Borohydride (NaBH₄): This is a relatively mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones. It is generally safe to handle and is a cost-effective option for large-scale synthesis. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol. A study on the analogous (2-chloro-6-methylquinolin-3-yl)methanol utilized sodium borohydride for this reduction step. nih.gov

Catalytic Hydrogenation: For even larger scales, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂) can be an efficient and atom-economical method. This approach avoids the generation of stoichiometric amounts of inorganic byproducts.

Continuous Flow Chemistry:

For large-scale manufacturing, continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. The synthesis of heterocyclic aldehydes has been successfully demonstrated using continuous flow reactors. x-mol.netfigshare.com A flow process for the Vilsmeier-Haack reaction could involve pumping the reactants through a heated reactor coil, followed by an in-line quenching and extraction process. Similarly, the reduction step could also be adapted to a continuous flow setup, for example, by using a packed-bed reactor containing a solid-supported reducing agent or a hydrogenation catalyst.

Table 2: Comparison of Scalable Synthesis Strategies

| Step | Method | Advantages for Scalability | Potential Challenges |

| Aldehyde Synthesis | Vilsmeier-Haack (Batch) | Well-established, high-yielding. | Exothermic, handling of POCl₃. |

| Aldehyde Synthesis | Vilsmeier-Haack (Flow) | Improved safety, better process control. | Requires specialized equipment. |

| Reduction | Sodium Borohydride (Batch) | Cost-effective, easy to handle. | Stoichiometric waste generation. |

| Reduction | Catalytic Hydrogenation (Batch/Flow) | Atom-economical, clean reaction. | Requires handling of H₂ gas, catalyst cost. |

Structural Elucidation and Advanced Characterization Techniques for 6 Chloroquinolin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals for (6-Chloroquinolin-3-yl)methanol.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR Analyses

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for each of the six protons on the quinoline (B57606) ring system and the three protons of the hydroxymethyl group. The aromatic region (typically δ 7.0-9.0 ppm) would contain signals for H2, H4, H5, H7, and H8. The chloro-substituent at C6 would influence the chemical shifts of the adjacent protons, H5 and H7. The protons at C2 and C4, being on the pyridine (B92270) ring, are expected to be the most downfield. The methylene (B1212753) protons (-CH₂OH) would appear as a singlet or doublet around δ 4.8 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be characteristic of the quinoline core and the hydroxymethyl substituent. The carbon atom bonded to the chlorine (C6) and the carbons of the pyridine ring (C2, C4, C8a) would have predictable chemical shifts based on known substituent effects.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~8.8 (s) | ~151 |

| C3 | - | ~135 |

| C4 | ~8.1 (s) | ~147 |

| C4a | - | ~128 |

| C5 | ~8.0 (d) | ~128 |

| C6 | - | ~132 |

| C7 | ~7.6 (dd) | ~130 |

| C8 | ~7.9 (d) | ~122 |

| C8a | - | ~148 |

| -CH₂OH | ~4.8 (s) | ~62 |

| -CH₂OH | broad s | - |

Note: Predicted values are based on typical chemical shifts for substituted quinolines and related structures. Actual experimental values may vary. s=singlet, d=doublet, dd=doublet of doublets.

2D NMR Analyses: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent aromatic protons, such as between H7 and H8, and between H7 and H5, confirming their positions on the benzene (B151609) portion of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each proton signal (e.g., H2, H4, H5, H7, H8, and -CH₂-) to its corresponding carbon signal (C2, C4, C5, C7, C8, and the -CH₂OH carbon).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₈ClNO), HRMS would be used to confirm its elemental composition.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). youtube.com This would result in two prominent peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, providing clear evidence for the presence of a single chlorine atom in the molecule. youtube.commiamioh.edu The fragmentation pattern would likely involve the loss of small neutral molecules such as H₂O, CO, and HCN from the parent ion, which is characteristic of hydroxy- and methoxy-quinolines. nih.govcdnsciencepub.comnih.gov

Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₁₀H₈³⁵ClNO]⁺ | M⁺ | 193.0294 |

| [C₁₀H₈³⁷ClNO]⁺ | [M+2]⁺ | 195.0265 |

| [C₁₀H₉³⁵ClNO]⁺ | [M+H]⁺ | 194.0371 |

| [C₁₀H₉³⁷ClNO]⁺ | [M+H+2]⁺ | 196.0341 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups. astrochem.org

The IR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.netacs.org A strong, broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The region between 1600-1450 cm⁻¹ would contain a series of sharp bands due to the C=C and C=N stretching vibrations of the quinoline ring, which serve as a fingerprint for the heterocyclic core. researchgate.net Other important bands include the C-O stretching of the primary alcohol (~1050 cm⁻¹) and the C-Cl stretching vibration (typically below 800 cm⁻¹).

The Raman spectrum would provide complementary information, often showing strong signals for the symmetric vibrations of the quinoline ring system, which may be weak in the IR spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂) |

| 1600-1450 | Medium-Strong | C=C, C=N Stretch | Quinoline Ring |

| ~1050 | Medium | C-O Stretch | Primary Alcohol |

| <800 | Medium | C-Cl Stretch | Chloro-aromatic |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.govacs.orgresearchgate.net

The analysis would confirm the planarity of the quinoline ring system and determine the conformation of the hydroxymethyl substituent relative to the ring. Furthermore, it would reveal the details of the intermolecular forces that govern the crystal packing. It is highly probable that the crystal structure would feature intermolecular hydrogen bonds, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom or the hydroxyl oxygen of a neighboring molecule. nih.govresearchgate.net Additionally, π-π stacking interactions between the flat quinoline rings of adjacent molecules would likely play a significant role in stabilizing the crystal lattice. acs.orgnih.gov

While a structure for the exact target molecule is not available, analysis of a closely related compound, (2-Chloro-6-methylquinolin-3-yl)methanol, shows that it crystallizes in the monoclinic space group P2₁/c and exhibits both O-H···O hydrogen bonds and π-π stacking interactions, providing a model for the type of packing that could be expected. nih.govresearchgate.net

Illustrative Crystal Data Parameters from X-ray Crystallography

| Parameter | Information Provided | Example Value (from a related structure) |

| Crystal System | The basic symmetry of the unit cell | Monoclinic |

| Space Group | The full symmetry of the crystal structure | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The size and shape of the repeating unit | a = 14.809 Å, b = 4.639 Å, c = 14.510 Å, β = 96.59° |

| Bond Lengths & Angles | Precise geometric data of the molecule | C-C, C-N, C-O, C-Cl bond distances |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking distances | O-H···O bonds, Centroid-centroid distance ~3.7 Å |

Note: The example values are from the published structure of (2-Chloro-6-methylquinolin-3-yl)methanol and are for illustrative purposes only. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 6 Chloroquinolin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical properties.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

DFT studies are instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For (6-Chloroquinolin-3-yl)methanol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and compute its electronic properties. researchgate.net Based on studies of the parent compound, 6-chloroquinoline (B1265530), the presence of the chlorine atom at the 6-position is expected to significantly influence the electronic distribution of the quinoline (B57606) ring system through its inductive and resonance effects. researchgate.netgoogle.com The methanolic substituent at the 3-position would further modulate this distribution.

The analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. The negative regions are typically concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the methanol (B129727) group, while the positive regions are located around the hydrogen atoms.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on published data for 6-chloroquinoline and are presented for illustrative purposes.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its interaction with biological receptors. For this compound, the primary source of conformational flexibility is the rotation around the C3-C(methanol) bond.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes at the molecular level.

Prediction of Binding Modes with Pharmacological Receptors

While specific molecular docking studies on this compound are not extensively reported, the quinoline scaffold is a known pharmacophore for a variety of receptors, including kinases, polymerases, and proteases. In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule would then be docked into the active site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The resulting binding poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor.

Evaluation of Binding Affinities and Interaction Hotspots

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energies generally indicate more favorable interactions. By analyzing the docked poses, it is possible to identify "hotspots" of interaction—specific residues in the receptor that contribute significantly to the binding. For this compound, the nitrogen atom could act as a hydrogen bond acceptor, the hydroxyl group of the methanol moiety could act as both a hydrogen bond donor and acceptor, and the aromatic quinoline ring could participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Table 2: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Score | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743 |

| Predicted Interactions | Hydrogen bond with Met793, Hydrophobic interactions with Leu718, Val726, Ala743 |

Note: This table is illustrative and based on general knowledge of quinoline-based kinase inhibitors. No specific docking studies for this compound have been published.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, study the stability of ligand-protein complexes, and assess the influence of the solvent environment.

For this compound, an MD simulation would typically be performed on the molecule in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would reveal how the molecule flexes and moves, and how the surrounding water molecules are organized around it. When applied to a ligand-protein complex identified through molecular docking, MD simulations can be used to assess the stability of the binding pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often monitored to evaluate the stability of the complex. Furthermore, MD simulations can provide more accurate estimations of binding free energies through methods like MM-PBSA or MM-GBSA. These simulations offer a more realistic and dynamic view of molecular interactions compared to the static picture provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in the rational design of novel therapeutic agents. By correlating the physicochemical properties of a series of compounds with their biological activities, QSAR models can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. neliti.comnanobioletters.com In the context of this compound, QSAR studies can provide profound insights into the structural requirements for a desired biological effect, guiding the design of derivatives with enhanced potency and selectivity.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure and properties. bohrium.com These properties, known as molecular descriptors, can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. By developing mathematical models that link these descriptors to biological activity, researchers can identify the key structural features that govern the therapeutic efficacy of a series of compounds. biointerfaceresearch.com

A 2017 study on derivatives of a structurally related compound, (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone, highlights the application of QSAR in predicting the toxicity of quinoline-based compounds. researchgate.net While focused on toxicity, the methodologies employed are directly applicable to the design of active derivatives. The study utilized various QSAR methodologies, including hierarchical clustering and nearest neighbor approaches, to predict the median lethal dose (LD50). researchgate.net Such models can be adapted to predict therapeutic activities, such as anticancer or antimicrobial effects.

For instance, in the design of novel anticancer agents based on the quinoline scaffold, a 3D-QSAR approach can be employed. biointerfaceresearch.com This method considers the three-dimensional arrangement of atoms and the resulting steric and electrostatic fields. A hypothetical QSAR study for designing anticancer derivatives of this compound might involve the following steps:

Data Set Selection: A series of this compound derivatives with varying substituents at different positions of the quinoline ring and the methanol group would be synthesized and their anticancer activity (e.g., IC50 values against a specific cancer cell line) determined.

Molecular Modeling and Descriptor Calculation: The 3D structures of these derivatives would be built and optimized using computational chemistry software. A wide range of molecular descriptors, such as those listed in the table below, would be calculated.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR model would be developed to correlate the calculated descriptors with the observed anticancer activity. ajchem-b.com

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Derivative Design: The validated QSAR model would then be used to predict the activity of virtual derivatives of this compound. By systematically modifying the structure and calculating the predicted activity, new compounds with potentially high anticancer potency can be identified for synthesis and biological evaluation.

The insights gained from such a QSAR model can be visually represented through contour maps, which indicate the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. biointerfaceresearch.com This provides a clear roadmap for medicinal chemists to design more effective derivatives.

In Vitro Biochemical and Cellular Studies of 6 Chloroquinolin 3 Yl Methanol

Investigation of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism

The GLP-1 receptor, a key player in glucose homeostasis and appetite regulation, has been a significant target for the development of therapeutics for type 2 diabetes and obesity. Small molecule agonists of the GLP-1 receptor represent a promising area of research.

In Vitro Assays for GLP-1 Receptor Activation

Patent literature has identified (6-Chloroquinolin-3-yl)methanol as a compound of interest in the development of novel agonists for the GLP-1 receptor. Typically, the initial assessment of such compounds involves a series of in vitro assays to determine their ability to activate the receptor and initiate downstream signaling. Standard assays employed in such investigations include:

Cyclic AMP (cAMP) Accumulation Assays: These assays measure the intracellular concentration of cAMP, a secondary messenger produced upon the activation of the G-protein-coupled GLP-1 receptor. An increase in cAMP levels in cells expressing the receptor is a primary indicator of agonist activity.

β-Arrestin Recruitment Assays: These assays evaluate the interaction of β-arrestin with the activated GLP-1 receptor. This interaction is crucial for receptor desensitization and internalization, and can also initiate distinct signaling pathways.

At present, specific data from these assays for this compound, such as EC50 values, have not been published in peer-reviewed journals.

Mechanistic Pathways of Receptor Interaction and Signal Transduction

The interaction of an agonist with the GLP-1 receptor typically triggers a conformational change, leading to the activation of the associated Gαs protein subunit. This, in turn, stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to insulin (B600854) secretion, and the activation of other signaling molecules like ERK1/2. The specific binding site and mode of interaction of this compound with the GLP-1 receptor remain to be elucidated through detailed structural and pharmacological studies.

Analysis of Modulatory Effects on the Mechanistic Target of Rapamycin (mTOR) Complexes

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.

In Vitro Assessment of mTOR Complex 1 (mTORC1) Regulation

Patent documents have also suggested a potential role for this compound in the modulation of mTOR complexes. The in vitro assessment of mTORC1 activity typically involves measuring the phosphorylation status of its key downstream effectors, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 would result in decreased phosphorylation of these targets.

In Vitro Assessment of mTOR Complex 2 (mTORC2) Regulation

mTORC2 is known to phosphorylate Akt at serine 473, a crucial step for its full activation. The in vitro activity of mTORC2 is therefore commonly assessed by monitoring the phosphorylation of Akt at this site. A change in the level of phosphorylated Akt would indicate modulation of mTORC2 by a test compound.

Specific data on the effects of this compound on the phosphorylation of mTORC1 and mTORC2 substrates are not currently available in the public domain.

Enzymatic Inhibition Assays for Identifying Potential Enzyme Targets

The quinoline (B57606) scaffold is present in a variety of biologically active molecules that are known to inhibit various enzymes. While specific enzymatic inhibition data for this compound is not available, related quinoline-based compounds have been investigated for their inhibitory effects on a range of enzymes. For instance, some quinoline derivatives have been studied for their potential to inhibit enzymes such as aldose reductase, α-glucosidase, and α-amylase, which are relevant to the management of diabetes and its complications. Future research may explore the enzymatic inhibition profile of this compound against a panel of relevant enzymes to identify potential molecular targets.

Cell-Based Assays for Studying Cellular Responses and Pathway Modulation

Information regarding the use of this compound in cell-based assays to investigate its effects on cellular responses and the modulation of specific signaling pathways is not available in the reviewed scientific literature. Consequently, no data tables detailing research findings on this particular compound can be provided.

Scientific investigations have, however, explored the cellular and biochemical effects of other quinoline derivatives. For instance, studies on various quinolone-based hydrazones have detailed their inhibitory effects on enzymes such as α-amylase, α-glucosidase, and aldose reductase. Similarly, research into quinolone-3-carboxamide derivatives has revealed their potential as antiproliferative agents by targeting VEGFR-2. Furthermore, the cytotoxic properties of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have been evaluated in cancer cell lines.

It is crucial to emphasize that these findings pertain to structurally distinct molecules and cannot be extrapolated to predict the specific biological activity of this compound. The precise substitution pattern on the quinoline ring is a key determinant of a compound's pharmacological profile. The chloro and methanol (B129727) groups' positions in this compound will uniquely influence its interaction with biological targets.

Without dedicated in vitro studies on this compound, its effects on cell viability, proliferation, apoptosis, or its ability to modulate specific cellular pathways remain unknown. Future research, employing a range of cell-based assays, would be necessary to elucidate the bioactivity of this specific compound.

Medicinal Chemistry Approaches and Derivative Exploration Based on 6 Chloroquinolin 3 Yl Methanol

Design and Synthesis of (6-Chloroquinolin-3-yl)methanol Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogs of a lead compound are fundamental to understanding its structure-activity relationship (SAR), which delineates how chemical structure relates to biological activity. For this compound, this involves systematic modifications to optimize its therapeutic potential.

Systematic Structural Modifications for Optimizing Biological Activity

Systematic structural modifications of this compound are undertaken to enhance its biological efficacy. This often involves the synthesis of a library of related compounds where specific parts of the molecule are altered. For instance, the methanol (B129727) group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into various esters or ethers. rsc.org These modifications can influence the compound's binding affinity to its biological target, as well as its pharmacokinetic properties.

Research has shown that the substitution pattern on the quinoline (B57606) ring is crucial for activity. For example, in the development of antimalarial agents, modifications at the 4-position of the quinoline ring have been extensively explored. researchgate.net Similarly, for anticancer applications, derivatization at various positions of the quinoline nucleus has led to compounds with potent activity against different cancer cell lines. researchgate.net The synthesis of these analogs often employs established synthetic methodologies for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, adapted for the specific structural requirements of the target molecules. researchgate.net

Exploration of Substituent Effects on Quinoline Ring and Methanol Group

Studies on various quinoline derivatives have demonstrated that the nature and position of substituents are critical. For instance, in a series of quinoline-based hydrazones designed as antidiabetic agents, it was found that strong electron-withdrawing groups, such as nitro and furan, enhanced the inhibitory activity against key metabolic enzymes. acs.org Conversely, electron-donating groups like methyl and methoxy (B1213986) resulted in moderate inhibition. acs.org Halogen substituents have also been shown to positively influence activity, potentially by stabilizing transition states or enhancing interactions with polar residues in the active site of enzymes. acs.org

Regarding the methanol group, its modification can significantly impact the molecule's properties. For example, converting the alcohol to an ether or an ester can alter its lipophilicity and ability to form hydrogen bonds, which are crucial for drug-target interactions and cell membrane permeability. The strategic placement of different functional groups allows for a fine-tuning of the molecule's pharmacological profile.

Lead Optimization Strategies Based on In Vitro Profiling

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. This process relies heavily on in vitro profiling to assess the potency, selectivity, and drug-like properties of the synthesized analogs. For derivatives of this compound, this involves a battery of assays to guide the optimization process.

In vitro cytotoxicity assays against various human cancer cell lines are commonly employed to evaluate the anticancer potential of new quinoline derivatives. nih.gov For example, a study on novel quinoline-based benzamide (B126) derivatives assessed their cytotoxic activity against five different human cancer cell lines, revealing that the compounds were particularly effective against colorectal cancer cells. researchgate.net Similarly, the antibacterial properties of quinoline analogs are evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov

The data generated from these in vitro studies are crucial for establishing a robust SAR. For instance, if a particular substituent at a specific position on the quinoline ring consistently leads to higher potency, this information guides the design of the next generation of compounds. Lead optimization also involves assessing the pharmacokinetic properties of the analogs, such as their metabolic stability in liver microsomes. Poor metabolic stability was a challenge identified in an early series of quinoline-4-carboxamides with antiplasmodial activity, which was subsequently addressed through structural modifications to improve their pharmacokinetic profile. researchgate.net

Development of Novel Quinoline-Based Scaffolds for Pharmacological Applications

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for the development of ligands for a variety of biological targets. nih.gov The versatility of the quinoline nucleus allows for the creation of novel scaffolds with diverse pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. nih.govrsc.org

Starting from this compound, medicinal chemists can design and synthesize new molecular architectures. One common strategy is the hybridization of the quinoline scaffold with other pharmacologically active moieties. For example, quinoline-hydrazone hybrids have been developed as potential antidiabetic agents, demonstrating the power of combining different structural motifs to achieve a desired biological effect. acs.org Another approach involves the synthesis of tetracyclic quinobenzothiazinium derivatives, which are structural analogs of known anticancer agents and have shown interesting antiproliferative properties. nih.gov

The development of these novel scaffolds is often guided by the understanding of the SAR of the initial lead compounds. By identifying the key structural features responsible for a particular biological activity, researchers can design new molecules that retain these features while incorporating novel structural elements to enhance potency, selectivity, or pharmacokinetic properties.

Ligand-Based and Structure-Based Drug Design Initiatives for Enhanced Selectivity

To enhance the selectivity of drugs derived from this compound, both ligand-based and structure-based drug design approaches are employed.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target. nih.gov Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to this strategy. fiveable.me 3D-QSAR studies, for example, have been used to analyze the structure-activity relationship of quinoline-based compounds with anti-gastric cancer activity, leading to the design of new, more potent derivatives. mdpi.comnih.gov By analyzing the common structural features of active compounds, a pharmacophore model can be developed to guide the design of new molecules with improved selectivity.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available. nih.gov This approach involves using computational tools like molecular docking to predict how a ligand will bind to the active site of a protein. mdpi.com This allows for the rational design of modifications to the ligand that will improve its binding affinity and selectivity. For instance, molecular docking studies have been used to investigate the binding of quinoline derivatives to the colchicine (B1669291) binding site of tubulin, a target for anticancer drugs. nih.gov By understanding the specific interactions between the ligand and the protein at an atomic level, researchers can make targeted modifications to the this compound scaffold to enhance its selectivity for the desired target over other proteins, thereby reducing the potential for off-target effects.

The integration of both ligand-based and structure-based design strategies provides a powerful toolkit for medicinal chemists to develop highly selective and potent drugs based on the this compound scaffold. fiveable.me

Interactive Data Tables

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Quinoline-based benzamide (10a-t) | HCT116 | - | researchgate.net |

| 4-anilinoquinoline derivative (14h) | Various cancer cell lines | 0.0015 - 0.0039 | researchgate.net |

| Quaternary amine quinolinium iodide (12) | A-549 | 5.18 | nih.gov |

| Quaternary amine quinolinium iodide (12) | Hela | 7.62 | nih.gov |

| Quaternary amine quinolinium iodide (12) | SGC-7901 | 17.59 | nih.gov |

| Quinoline-oxadiazole (8c) | HepG2 | 0.137 µg/mL | rsc.org |

| Quinoline-oxadiazole (12d) | HepG2 | - | rsc.org |

| Quinoline-oxadiazole (8c) | MCF-7 | 0.164 µg/mL | rsc.org |

| Quinoline-oxadiazole (12d) | MCF-7 | - | rsc.org |

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | MIC | Reference |

| Quaternary amine quinolinium iodide (12) | Escherichia coli (ATCC 29213) | 3.125 nmol/mL | nih.gov |

| Quaternary amine quinolinium iodide (12) | Staphylococcus aureus (ATCC 8739) | 3.125 nmol/mL | nih.gov |

| 7-chloro-4-arylhydrazonequinoline (4a) | Candida species | 25 µg/mL | researchgate.net |

Table 3: Antidiabetic Activity of Quinoline-based Hydrazones

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| Quinoline-hydrazone (5o) | α-glucosidase | - | acs.org |

| Quinoline-hydrazone (5j) | α-glucosidase | 8.58 | acs.org |

| Quinoline-hydrazone (5o) | α-amylase | - | acs.org |

| Quinoline-hydrazone (5m) | α-amylase | 22.48 | acs.org |

| Quinoline-hydrazone (5o) | Aldose reductase | 4.12 | acs.org |

Emerging Research Perspectives and Future Directions

The landscape of drug discovery and development is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular and cellular biology. For quinoline-based compounds such as (6-Chloroquinolin-3-yl)methanol, these emerging trends offer exciting new avenues for research and therapeutic innovation. This section explores the integration of cutting-edge computational methods, high-throughput screening technologies, and advanced analytical techniques that are poised to accelerate the journey of this compound derivatives from laboratory curiosities to clinical candidates.

Q & A

Q. What are the standard synthetic routes for (6-Chloroquinolin-3-yl)methanol, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves the reduction of a ketone or ester precursor. For example, DIBAL-H (diisobutylaluminum hydride) is a reagent of choice for selective reduction of esters to alcohols under cryogenic conditions (-70°C). Key parameters include:

- Temperature control : Lower temperatures minimize side reactions (e.g., over-reduction).

- Stoichiometry : Excess DIBAL-H (4.0 equiv.) ensures complete conversion, but post-reaction quenching is critical to avoid decomposition .

- Purification : Column chromatography (e.g., silica gel with LP/EtOAc 3:5) is used to isolate the product, with yield optimization dependent on solvent polarity and flow rate .

- Alternative routes may use catalytic hydrogenation or Grignard reactions, but steric hindrance from the quinoline ring often necessitates tailored conditions.

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., -CHOH at δ ~4.8 ppm and aromatic protons in the quinoline ring).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO = 193.03 g/mol) and isotopic patterns for chlorine .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves spatial arrangement, bond angles, and hydrogen-bonding networks (e.g., monohydrate forms stabilize via O-H···O interactions) .

- Crystallographic data (e.g., space group, unit cell parameters) are deposited in repositories like the Cambridge Structural Database for reproducibility .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported spectral data or physical properties of this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter melting points or solubility. Use differential scanning calorimetry (DSC) and XRD to identify phases .

- Synthetic Byproducts : Impurities (e.g., unreacted starting materials) skew NMR/MS data. Employ 2D NMR (COSY, HSQC) and LC-MS to isolate signals .

- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts or IR vibrational modes to resolve ambiguities .

- Cross-referencing data across multiple techniques (e.g., XRD + NMR) ensures consistency .

Q. How can computational chemistry tools be integrated into the synthesis planning and mechanistic understanding of this compound derivatives?

- Methodological Answer :

- Retrosynthetic Analysis : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by mining reaction databases. For example, prioritizing one-step reductions over multi-step pathways .

- Mechanistic Studies : Molecular dynamics (MD) simulations model steric effects during DIBAL-H reductions, explaining regioselectivity in quinoline derivatives .

- Solvent Optimization : COSMO-RS calculations predict solvent compatibility to improve reaction efficiency and crystallization outcomes .

- Docking Studies : For bioactive derivatives, molecular docking explores interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.